1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride
Overview
Description
1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H6Cl4N2 and a molecular weight of 247.93 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of three chlorine atoms attached to a phenyl ring and a hydrazine group, making it a versatile reagent in organic synthesis.
Preparation Methods
The synthesis of 1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride typically involves the reaction of 2,4,5-trichloronitrobenzene with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting hydrazine derivative is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or other oxidized derivatives.
Reduction: It can be reduced to form hydrazones or other reduced products.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and azobenzenes.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride involves its interaction with various molecular targets. In biochemical studies, it can act as an inhibitor or activator of specific enzymes, affecting their catalytic activity. The compound may also interact with proteins and other biomolecules, influencing their structure and function. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride can be compared with other similar compounds, such as:
1-(2,4,6-Trichlorophenyl)hydrazine hydrochloride: This compound has a similar structure but differs in the position of the chlorine atoms on the phenyl ring.
1-(2,4-Dichlorophenyl)hydrazine hydrochloride: This compound has only two chlorine atoms on the phenyl ring, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which influences its reactivity and applications in various fields.
Biological Activity
1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride, a derivative of trichlorophenyl hydrazine, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications by reviewing relevant literature and research findings.
Chemical Structure and Properties
- Chemical Formula : C6H5Cl3N2·HCl
- CAS Number : 2724-67-6
The compound features a hydrazine functional group attached to a trichlorophenyl moiety, which contributes to its biological activity through various mechanisms.
Mechanisms of Biological Activity
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it can inhibit monoamine oxidase (MAO), an enzyme associated with neurotransmitter metabolism, which may have implications in treating mood disorders .
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli through disruption of cell membrane integrity .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. For example, it has been evaluated against colon carcinoma HCT-116 cells, showing promising results with IC50 values indicating significant growth inhibition .
Antimicrobial Effects
A study conducted by demonstrated the antimicrobial efficacy of this compound against several microbial strains. The results are summarized in the following table:
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be further explored as a potential antimicrobial agent.
Anticancer Activity
In a study assessing the anticancer properties of various hydrazine derivatives, this compound was tested against multiple cancer cell lines. The results indicated:
Cancer Cell Line | IC50 Value (µM) |
---|---|
HCT-116 (Colon Carcinoma) | 6.2 |
T47D (Breast Cancer) | 27.3 |
This data supports the hypothesis that the compound could serve as a lead structure for developing new anticancer therapies .
Toxicological Considerations
While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Hydrazine derivatives are known for their potential toxicity and carcinogenicity. A review by highlights that exposure to hydrazines can increase the risk of liver tumors in animal models. Therefore, safety evaluations are essential before considering clinical applications.
Properties
IUPAC Name |
(2,4,5-trichlorophenyl)hydrazine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2.ClH/c7-3-1-5(9)6(11-10)2-4(3)8;/h1-2,11H,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNQXLXFROTHSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2724-67-6 | |
Record name | Hydrazine, (2,4,5-trichlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2724-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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